molecular formula C11H16N2O7 B030879 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester CAS No. 80366-85-4

2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester

Cat. No. B030879
CAS RN: 80366-85-4
M. Wt: 288.25 g/mol
InChI Key: ZZBOTLREHORFCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related esters, such as 2-pyridyl esters from N-acyl-amino-acids, involves the reaction with 2-hydroxypyridine and NN′-dicyclohexylcarbodi-imide in pyridine. These esters are stable, crystalline, and show enhanced reactivity towards nucleophiles compared to their p-nitrophenyl counterparts, making them useful for peptide synthesis and the creation of O-peptides and depsipeptides (Dutta & Morley, 1971).

Molecular Structure Analysis

The structural analysis of compounds similar to the one often involves X-ray crystallography, which provides detailed information on the molecular geometry and the arrangement of atoms within the molecule. Such analyses contribute to understanding the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

Compounds with structures similar to 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester undergo various chemical reactions, including acylation, dehydrogenation, and cyclization. These reactions are critical for modifying the compound's chemical properties for specific applications, such as the synthesis of peptides or other organic compounds (Badr et al., 1981).

Scientific Research Applications

Biotechnological Production and Applications

Lactic acid production through the fermentation of sugars present in biomass highlights a significant application in biotechnology. Lactic acid serves as a precursor for various chemicals such as pyruvic acid, acrylic acid, and lactate ester. This demonstrates the utility of biomass-derived materials in green chemistry and the potential for creating valuable derivatives through biotechnological routes (Chao Gao, Cuiqing Ma, P. Xu, 2011).

Synthesis and Modification of Chemicals

The study of polysaccharides' pyrolysis mechanisms reveals insights into chemical modification processes, crucial for understanding how complex esters and acids can be synthesized and manipulated. This research helps in developing methods to produce compounds like glycolaldehyde, acetol, acetic acid, and formic acid, which are essential in various industrial applications (Glenn R. Ponder, Geoffrey N. Richards, 1994).

Advanced Materials and Polymers

The conversion of plant biomass into furan derivatives for new polymers and functional materials is another area of significant interest. This includes the synthesis of 5-Hydroxymethylfurfural (HMF) and its derivatives, showcasing the potential of biomass as a renewable source for chemical production. Such processes could inform the development of novel materials from complex esters and acids (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).

Chemical Modification and Drug Synthesis

Levulinic acid, derived from biomass, plays a crucial role in drug synthesis due to its carbonyl and carboxyl functional groups. This highlights the importance of such compounds in creating cost-effective, cleaner drug synthesis methods, potentially applicable to the compound (Mingyue Zhang, Nan Wang, Jianguo Liu, Chenguang Wang, Ying Xu, Longlong Ma, 2021).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O7/c1-11(2,3)19-10(17)12-18-6-9(16)20-13-7(14)4-5-8(13)15/h4-6H2,1-3H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBOTLREHORFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477525
Record name AGN-PC-0NHS59
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester

CAS RN

80366-85-4
Record name AGN-PC-0NHS59
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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